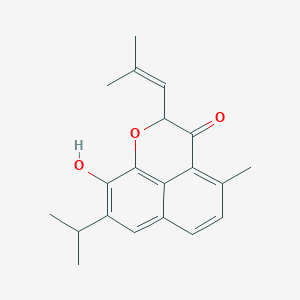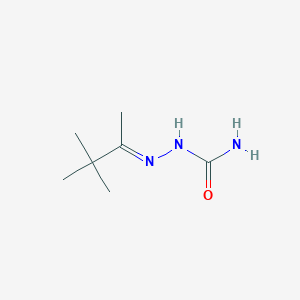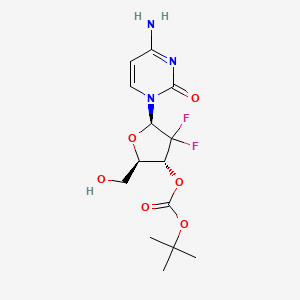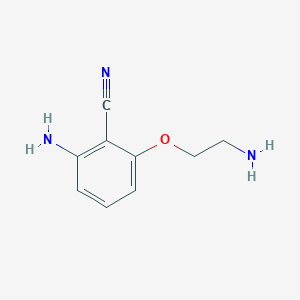
Prionoid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prionoid B is a natural diterpenoid compound isolated from the roots of Salvia prionitis. It belongs to the class of abietane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its cytotoxic properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prionoid B typically involves the extraction from natural sources, particularly the roots of Salvia prionitis. The process includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as chloroform, dichloromethane, or ethyl acetate.
Purification: The crude extract undergoes purification through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated based on its unique chemical properties and structure, confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Salvia prionitis. large-scale extraction and purification processes can be optimized for higher yields. This involves:
Cultivation: Growing under controlled conditions to ensure a consistent supply of raw material.
Extraction and Purification: Utilizing industrial-scale extraction and purification methods to isolate this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Prionoid B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule, creating analogs for further study.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.
Medicine: Potential therapeutic applications due to its cytotoxic and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.
Mécanisme D'action
Prionoid B exerts its effects through several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparaison Avec Des Composés Similaires
Prionoid B is compared with other abietane diterpenoids, such as:
Prionoid A: Another diterpenoid from with similar cytotoxic properties.
Prionoid C: Exhibits different structural features and biological activities.
Rosmanol: Known for its antioxidant properties, differing in its chemical structure and specific activities.
This compound stands out due to its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for further research and development.
Propriétés
Formule moléculaire |
C20H22O3 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
12-hydroxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |
InChI |
InChI=1S/C20H22O3/c1-10(2)8-15-19(22)16-12(5)6-7-13-9-14(11(3)4)18(21)20(23-15)17(13)16/h6-9,11,15,21H,1-5H3 |
Clé InChI |
WLCQIECMEDJZSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)


![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)



